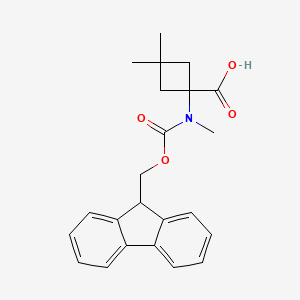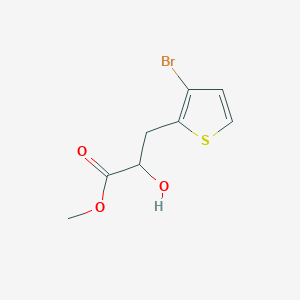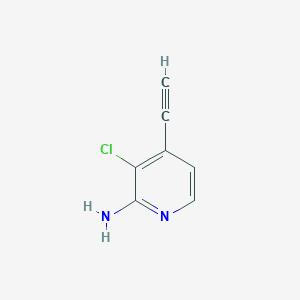
3-Chloro-4-ethynylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethynylpyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, an ethynyl group at the 4-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethynylpyridin-2-amine typically involves multi-step organic reactions One common method starts with the halogenation of pyridine to introduce the chlorine atom
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine and amine groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Lacks the ethynyl and amine groups, making it less versatile in chemical reactions.
4-Ethynylpyridine:
2-Aminopyridine: Lacks the chlorine and ethynyl groups, which limits its use in certain synthetic applications.
Uniqueness
3-Chloro-4-ethynylpyridin-2-amine is unique due to the presence of all three functional groups (chlorine, ethynyl, and amine) on the pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-chloro-4-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-4-10-7(9)6(5)8/h1,3-4H,(H2,9,10) |
InChI Key |
PZCNOBFSRYPNHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=NC=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
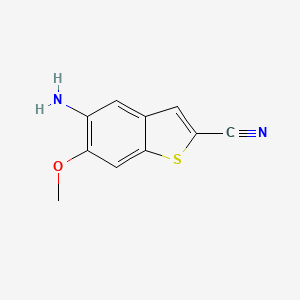

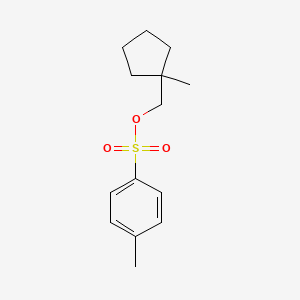
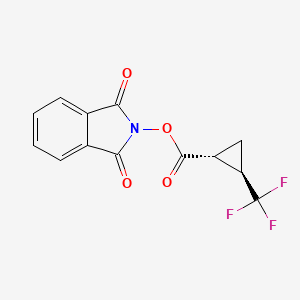


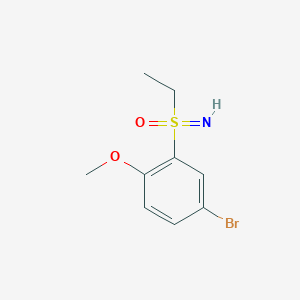
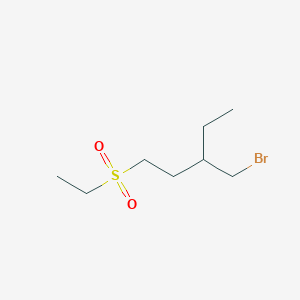
![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)

